molecular formula C13H18BrN3O2 B13546057 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine

1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine

Cat. No.: B13546057
M. Wt: 328.20 g/mol
InChI Key: BGQHNBMHAZESLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is a synthetic organic compound characterized by the presence of a brominated pyrimidine ring and a cyclobutanamine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine typically involves multiple steps, starting from commercially available precursors

  • Bromination of Pyrimidine:

    • Starting Material: 2-pyrimidine
    • Reagent: Bromine (Br₂)
    • Solvent: Acetic acid
    • Conditions: Room temperature, stirring for several hours
  • Formation of Cyclobutanamine Derivative:

    • Intermediate: 5-bromo-2-pyrimidine
    • Reagent: Cyclobutanamine
    • Solvent: Tetrahydrofuran (THF)
    • Conditions: Reflux, inert atmosphere (e.g., nitrogen)
  • Boc Protection:

    • Intermediate: 1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine
    • Reagent: Di-tert-butyl dicarbonate (Boc₂O)
    • Solvent: Dichloromethane (DCM)
    • Conditions: Room temperature, stirring for several hours

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., sodium azide, thiols), solvents (e.g., DMF, DMSO), mild heating

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature

    Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), elevated temperatures

Major Products:

  • Substituted pyrimidines
  • Free amine derivatives
  • Coupled products with various functional groups

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.

    Probe Development: Acts as a precursor for the development of molecular probes for biological studies.

Medicine:

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Anticancer Research: Studied for its activity against various cancer cell lines.

Industry:

    Material Science: Explored for its potential in the development of novel materials with specific properties.

    Catalysis: Used in the preparation of catalysts for industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The brominated pyrimidine ring can facilitate binding to active sites, while the cyclobutanamine moiety may enhance the compound’s stability and bioavailability.

Molecular Targets and Pathways:

    Enzymes: Inhibition or modulation of enzyme activity

    Receptors: Binding to receptor sites to modulate signaling pathways

    Nucleic Acids: Interaction with DNA or RNA to affect gene expression

Comparison with Similar Compounds

    1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine: Lacks the Boc protection, making it more reactive.

    1-(5-Chloro-2-pyrimidinyl)-N-Boc-cyclobutanamine: Similar structure with chlorine instead of bromine, potentially altering its reactivity and biological activity.

    1-(5-Bromo-2-pyrimidinyl)-N-Boc-pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutanamine, affecting its steric and electronic properties.

Uniqueness: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is unique due to the combination of the brominated pyrimidine ring and the Boc-protected cyclobutanamine. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various applications in research and industry.

Properties

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclobutyl]carbamate

InChI

InChI=1S/C13H18BrN3O2/c1-12(2,3)19-11(18)17-13(5-4-6-13)10-15-7-9(14)8-16-10/h7-8H,4-6H2,1-3H3,(H,17,18)

InChI Key

BGQHNBMHAZESLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.